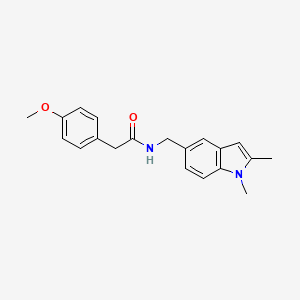

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

CAS No.: 852137-67-8

Cat. No.: VC6163435

Molecular Formula: C20H22N2O2

Molecular Weight: 322.408

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852137-67-8 |

|---|---|

| Molecular Formula | C20H22N2O2 |

| Molecular Weight | 322.408 |

| IUPAC Name | N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C20H22N2O2/c1-14-10-17-11-16(6-9-19(17)22(14)2)13-21-20(23)12-15-4-7-18(24-3)8-5-15/h4-11H,12-13H2,1-3H3,(H,21,23) |

| Standard InChI Key | FGFOJTBTHLKZBX-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)OC |

Introduction

Synthesis

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves several steps, including the formation of the indole ring and the attachment of the methoxyphenyl group. Common methods for synthesizing indole derivatives include the Fisher synthesis and the Batcho-Limgruber synthesis . The specific synthesis route for this compound would likely involve:

-

Formation of the Indole Ring: Using methods like the Fisher synthesis from aryl hydrazones.

-

Attachment of the Methoxyphenyl Group: Through a coupling reaction or direct substitution.

-

Acetamide Formation: Involving the reaction of the indole derivative with a suitable acetamide precursor.

Potential Biological Activity

Indole derivatives are known for their diverse biological activities, including modulation of enzyme functions and receptor interactions. While specific studies on N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide may be limited, compounds with similar structures often exhibit activity in these areas. Quantitative data regarding binding affinities or biological activities would ideally be obtained from pharmacological studies or computational docking analyses.

Analytical Techniques

To confirm the structure and purity of the synthesized compound, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed. These methods provide detailed information about the molecular structure and help in identifying any impurities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume